4,5-dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone
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Overview
Description
4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone is a heterocyclic compound that belongs to the indazole family. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This particular compound features a fluorophenyl group, which can enhance its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can inhibit or activate certain enzymes, leading to changes in cellular processes and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indazole: A parent compound with similar biological activities.
Benzimidazole: Another heterocyclic compound with diverse biological properties.
Imidazole: Known for its broad range of chemical and biological activities.
Uniqueness
4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone stands out due to the presence of the fluorophenyl group, which enhances its biological activity and specificity compared to other similar compounds. This unique feature makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4,5-dihydrobenzo[g]indazol-2-yl-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O/c19-15-9-7-13(8-10-15)18(22)21-11-14-6-5-12-3-1-2-4-16(12)17(14)20-21/h1-4,7-11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQZMKPZHKUPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN(N=C2C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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